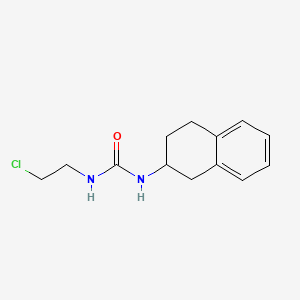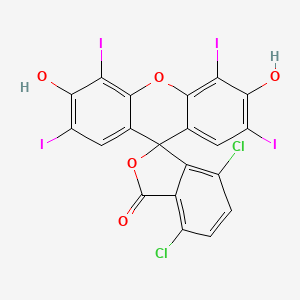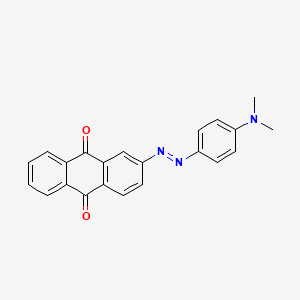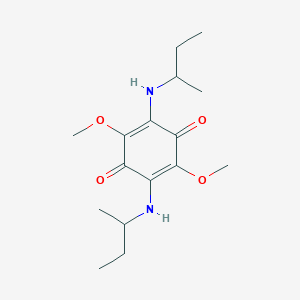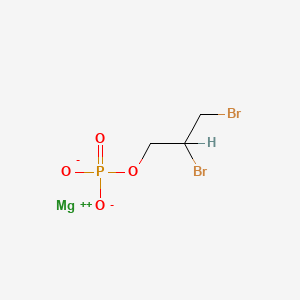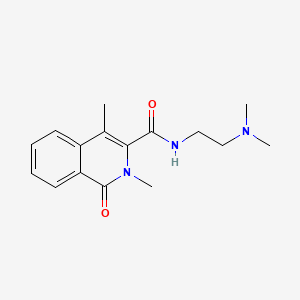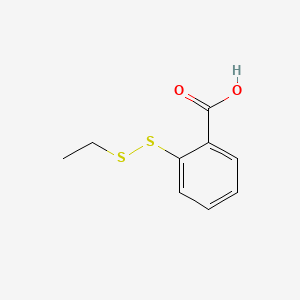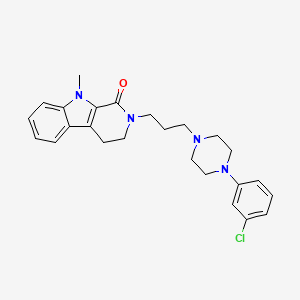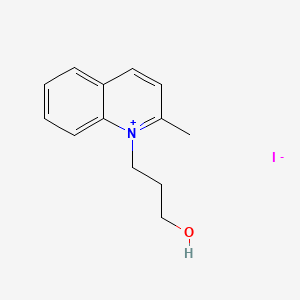![molecular formula C15H14INSn B12805667 3-[Iodo(diphenyl)stannyl]propanenitrile CAS No. 6788-69-8](/img/structure/B12805667.png)
3-[Iodo(diphenyl)stannyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Iodo(diphenyl)stannyl]propanenitrile is a chemical compound with the molecular formula C15H14INSn and a molecular weight of 453.8928 g/mol . This compound is known for its unique structure, which includes an iodine atom, two phenyl groups, a stannyl group, and a nitrile group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[Iodo(diphenyl)stannyl]propanenitrile typically involves the reaction of diphenylstannane with iodoacetonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, often a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-[Iodo(diphenyl)stannyl]propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents. For example, a reaction with chlorine gas can replace the iodine atom with a chlorine atom.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different tin and amine compounds .
Wissenschaftliche Forschungsanwendungen
3-[Iodo(diphenyl)stannyl]propanenitrile has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce stannyl and nitrile groups into target molecules. This compound is also used in the study of organotin chemistry and its reactivity.
Biology: Researchers use this compound to investigate the biological activity of organotin compounds, which have shown potential as antifungal, antibacterial, and anticancer agents.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs that target specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-[Iodo(diphenyl)stannyl]propanenitrile involves its interaction with various molecular targets and pathways. The stannyl group can form strong bonds with biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The nitrile group can also interact with proteins and nucleic acids, affecting their function and stability. These interactions contribute to the compound’s biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-[Iodo(diphenyl)stannyl]propanenitrile can be compared with other organotin compounds, such as:
Triphenyltin chloride: This compound has three phenyl groups attached to a tin atom and is used as a pesticide and antifungal agent.
Dibutyltin dichloride: This compound has two butyl groups attached to a tin atom and is used in the production of polyurethanes and as a catalyst in organic synthesis.
Tetraethyltin: This compound has four ethyl groups attached to a tin atom and is used as a precursor in the synthesis of other organotin compounds.
The uniqueness of this compound lies in its combination of an iodine atom, stannyl group, and nitrile group, which imparts distinct chemical properties and reactivity compared to other organotin compounds .
Eigenschaften
CAS-Nummer |
6788-69-8 |
|---|---|
Molekularformel |
C15H14INSn |
Molekulargewicht |
453.89 g/mol |
IUPAC-Name |
3-[iodo(diphenyl)stannyl]propanenitrile |
InChI |
InChI=1S/2C6H5.C3H4N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3-4;;/h2*1-5H;1-2H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
UUPZVYKTUTVCIY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](CCC#N)(C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



